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Compound of Interest

Compound Name: MRS 1754

Cat. No.: B1676832

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural activity relationship (SAR) of MRS
1754, a potent and selective antagonist of the A2B adenosine receptor (A2BAR). The
information presented herein is intended to support research and drug development efforts
targeting this important G-protein coupled receptor.

Introduction to MRS 1754

MRS 1754, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-
dipropyl-1H-purin-8-yl)phenoxyl]acetamide, is a xanthine derivative that has emerged as a
valuable pharmacological tool for studying the A2B adenosine receptor. Its high affinity and
selectivity for the A2BAR over other adenosine receptor subtypes (Al, A2A, and A3) make it a
critical lead compound in the development of therapeutic agents for conditions where A2BAR
antagonism is beneficial, such as in inflammatory diseases and cancer. The core of MRS
1754's SAR lies in the strategic modification of the 8-phenylxanthine scaffold, particularly at the
anilide moiety.

Structural Activity Relationship (SAR) of MRS 1754
and its Analogs

The SAR of MRS 1754 is primarily defined by modifications to the anilide ring of the 8-
phenylxanthine core structure. The following table summarizes the quantitative data from key
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studies, highlighting the impact of various substituents on the binding affinity (Ki) at human
adenosine receptor subtypes. The data is principally derived from the seminal work of Kim et
al. (2000) in the Journal of Medicinal Chemistry.

Core Structure: 8-[4-[[carboxymethyl]loxy]phenyl]-1,3-di-(n-propyl)xanthine coupled to a
substituted aniline.

Substituent
(R) on . hA2A Ki hA2B Ki .
Compound . hA1l Ki (nM) hA3 Ki (nM)
Anilide (nM) (nM)
Ring
12 H 25.2 31.8 1.48 135
13 4-F 48.7 56.4 2.65 211
14 4-Cl 28.5 45.3 1.83 154
15 4-Br 36.7 51.9 1.92 168
16 4-1 41.2 62.1 2.15 189
17 4-CH3 33.6 48.1 1.76 145
18 4-OCH3 68.2 95.3 3.89 312
19 4-NO2 115 187 5.12 456
20 4-COCH3 21.8 35.6 1.39 121
21 4-NH2 89.4 123 4.56 387
22 4-OH 154 211 6.78 543
23 4-COOH >10,000 >10,000 89.7 >10,000
24 4-COOCHS3 189 254 7.89 621
25 4-CONH2 345 412 12.3 897
26 4-SO2NH2 567 689 18.9 1234
MRS 1754
4-CN 788 483 1.97 242
(27)
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Experimental Protocols
Synthesis of MRS 1754 and Analogs

The synthesis of MRS 1754 and its analogs is achieved through a multi-step process, with the
key final step involving the coupling of a carboxylic acid precursor with a substituted aniline.

Step 1: Synthesis of 8-(4-Carboxymethoxyphenyl)-1,3-dipropylxanthine (XCC)

A detailed protocol for the synthesis of the key intermediate, 8-(4-carboxymethoxyphenyl)-1,3-
dipropylxanthine, is available and serves as the foundational step.

Step 2: Amide Coupling Reaction

o Materials: 8-(4-Carboxymethoxyphenyl)-1,3-dipropylxanthine (XCC), desired substituted
aniline (e.g., 4-cyanoaniline for MRS 1754), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC), 4-(dimethylamino)pyridine (DMAP), and an appropriate solvent such as
dimethylformamide (DMF).

e Procedure:

Dissolve XCC in DMF.

o

o Add EDC and DMAP to the solution and stir for 10 minutes at room temperature to
activate the carboxylic acid.

o Add the substituted aniline to the reaction mixture.

o Stir the reaction at room temperature for 12-24 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, pour the reaction mixture into water and extract the product with an
organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.
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o Purify the crude product by column chromatography or recrystallization to yield the final
anilide derivative.

Radioligand Binding Assay for A2B Adenosine Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the A2B
adenosine receptor.

o Materials: Membranes from HEK-293 cells stably expressing the human A2B adenosine
receptor, [3H]MRS 1754 (radioligand), assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing
10 mM MgCI2), adenosine deaminase, test compounds, and a non-specific binding control
(e.g., a high concentration of a non-radiolabeled A2B antagonist like ZM 241385).

e Procedure:

o Incubate the cell membranes with various concentrations of the test compound and a fixed
concentration of [3H]MRS 1754 in the assay buffer.

o Include tubes with [3H]MRS 1754 and assay buffer only (total binding) and tubes with
[BH]JMRS 1754 and the non-specific binding control (non-specific binding).

o Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach
equilibrium.

o Terminate the binding reaction by rapid filtration through glass fiber filters.
o Wash the filters with ice-cold assay buffer to remove unbound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Determine the IC50 value (concentration of test compound that inhibits 50% of specific
binding) from competition curves and calculate the Ki value using the Cheng-Prusoff
equation.
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cAMP Accumulation Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of
cyclic AMP (cAMP), a downstream signaling molecule of the A2BAR.

o Materials: HEK-293 cells expressing the human A2B adenosine receptor, a
phosphodiesterase inhibitor (e.g., rolipram), an A2B receptor agonist (e.g., NECA), test
compounds, and a commercial CAMP assay kit.

e Procedure:
o Plate the cells in a multi-well plate and allow them to adhere.
o Pre-treat the cells with the phosphodiesterase inhibitor to prevent cCAMP degradation.

o Add various concentrations of the test antagonist to the cells and incubate for a short
period.

o Stimulate the cells with a fixed concentration of the A2B agonist (e.g., NECA at its EC80
concentration).

o Incubate for a specified time to allow for cAMP production.

o Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit
(e.g., HTRF, ELISA).

o Generate dose-response curves to determine the IC50 of the antagonist.

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in
intracellular calcium, another signaling pathway coupled to the A2BAR.

o Materials: HEK-293 cells co-expressing the human A2B adenosine receptor and a
promiscuous G-protein (e.g., Gal6), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM),
an A2B receptor agonist (e.g., NECA), and test compounds.

e Procedure:
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o Load the cells with the calcium-sensitive dye.

o Add various concentrations of the test antagonist to the cells.

o Stimulate the cells with a fixed concentration of the A2B agonist.

o Measure the change in fluorescence intensity over time using a fluorescence plate reader.
o Anincrease in fluorescence indicates a rise in intracellular calcium.

o Generate dose-response curves to determine the IC50 of the antagonist based on the
inhibition of the agonist-induced calcium signal.
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Caption: A2B Adenosine Receptor Signaling Pathway.
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Caption: Experimental Workflow for SAR Analysis.
¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Activity

Relationship of MRS 1754]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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